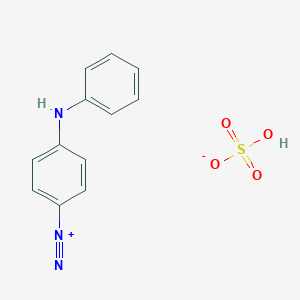
N,N'-Dimethyl-2-nitro-1,1-ethenediamine
Overview
Description
N,N'-Dimethyl-2-nitro-1,1-ethenediamine is a chemical compound structurally related to other ethylenediamine derivatives. It is of interest due to its prototropic exchange equilibria and its ability to form complexes with metals, as seen in the synthesis of nickel(II) complexes .
Synthesis Analysis
The synthesis of this compound-related compounds involves various methods. For instance, a trinuclear nickel(II) complex can be synthesized by reacting a related N2S2 ligand with NiCl2 in methanol, leading to a compound with a unique chair conformation and specific Ni-N and Ni-S distances . Another synthesis method involves the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids, yielding different sulfonamide derivatives .
Molecular Structure Analysis
The molecular structure of the synthesized nickel(II) complex reveals a trinuclear unit with two terminal NiN2S2 environments and a central NiS4 plane. The compound crystallizes in the monoclinic space group P2 1 /n, with specific cell dimensions and a dihedral angle between nickel planes . Additionally, the structure of a novel long-chain acyclic phosphazene related to this compound was determined via X-ray crystallography, confirming its formation through a Staudinger reaction .
Chemical Reactions Analysis
The chemical reactivity of this compound is highlighted by its ability to undergo prototropic exchange equilibria. The compound exhibits several protonation constants, which have been determined through changes in electronic spectra in media of varying acidity . Furthermore, the compound can react with phosphoryl azide to form a phosphazene derivative, as evidenced by the synthesis of a related compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives are characterized by their protonation constants and electronic spectra. The protolytic constants of the compound have been determined spectrophotometrically, with specific pKa values associated with C-protonation of the nitroethenediamine fragment and the addition of HO- anion at the same double bond . These properties are crucial for understanding the behavior of the compound in various chemical environments.
Scientific Research Applications
Pharmacological Effects and General Pharmacology
N,N'-Dimethyl-2-nitro-1,1-ethenediamine, as a component in drugs like nizatidine and ranitidine, has been studied for its pharmacological effects on various systems. Nizatidine, containing this compound, shows selective H2-antagonist properties with minimal secondary pharmacological side effects (Bemis et al., 1989).
Chemical and Structural Analysis
Structural and chemical analysis of compounds including this compound reveals insights into their properties. For example, ranitidine hydrochloride, which contains this compound, shows interesting structural characteristics in its crystal form, with bond lengths indicating significant electron delocalization (Hempel et al., 2000).
Protolytic Constants and Spectrophotometric Studies
The prototropic exchange equilibria of nizatidine, ranitidine, and structurally related this compound have been investigated, revealing several protonation constants and insights into hydroxylation equilibria in alkaline media. Molecular orbital calculations support these findings (Dumanović et al., 1997).
Electrochemical Analysis
Electrochemical methods have been employed for the determination of compounds like ranitidine hydrochloride, which includes this compound, in pharmaceutical formulations and biological fluids. This approach offers advantages in terms of simplicity, rapidity, and sensitivity (Liang Ming, 2013).
Metabolic Degradation Studies
Studies on the metabolic degradation of nitroethenediamine, a key functional unit in H2-receptor antagonists including this compound, have been conducted to understand the mechanism of degradation by enzymes like N-oxide reductase. Quantum chemical studies help elucidate this metabolic process and its implications (Dhaked & Bharatam, 2015).
properties
IUPAC Name |
1-N,1-N'-dimethyl-2-nitroethene-1,1-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c1-5-4(6-2)3-7(8)9/h3,5-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBVPDAUEBSGMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80495172 | |
| Record name | N~1~,N'~1~-Dimethyl-2-nitroethene-1,1-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54252-45-8 | |
| Record name | 1,1-Bis(methylamino)-2-nitroethene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054252458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~,N'~1~-Dimethyl-2-nitroethene-1,1-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-BIS(METHYLAMINO)-2-NITROETHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2PTM6CJ26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research paper "Protolytic constants of nizatidine, ranitidine and N,N'-dimethyl-2-nitro-1,1-ethenediamine; spectrophotometric and theoretical investigation"?
A1: The research paper focuses on determining the protolytic constants (pKa values) of three compounds: nizatidine, ranitidine, and this compound. [] The researchers utilized both spectrophotometric techniques and theoretical calculations to investigate these constants. This suggests the study aimed to understand the acid-base properties of these compounds, which is crucial for understanding their behavior in solution and their potential interactions with biological systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1R)-1-phenyl-2-piperidin-1-ylethyl]propan-2-amine](/img/structure/B143694.png)










![1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone](/img/structure/B143722.png)

![Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B143726.png)